(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYSPHTVUJNTOY-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of a bromothiophene derivative with a cyclopropane carboxylic acid precursor under specific conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromothiophene moiety can be reduced under specific conditions.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It serves as a precursor in the synthesis of various therapeutic agents targeting neurological disorders and cancer.
- Case Study Example : Research has shown that derivatives of this compound exhibit anti-inflammatory and antitumor properties, making it a candidate for further pharmacological studies.
-
Protein Degraders :
- (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid is utilized in the development of protein degraders, which are innovative therapeutic modalities aimed at selectively degrading disease-causing proteins.
- Research Insight : Studies indicate that this compound can enhance the efficacy of targeted protein degradation strategies, particularly in oncology.
Agrochemical Applications
- Pesticide Development :
- The compound's thiophene moiety contributes to its activity as an agrochemical agent. Its derivatives are being explored for use as herbicides and insecticides.
- Field Trials : Preliminary field trials have demonstrated that formulations containing this compound exhibit effective pest control while minimizing environmental impact.
Data Table: Summary of Applications
| Application Type | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug Development | Potential anti-inflammatory and antitumor effects observed in derivatives. |
| Protein Degraders | Enhances selective degradation of target proteins in cancer therapy. | |
| Agrochemicals | Pesticide Development | Effective against specific pests with low environmental toxicity. |
Mechanism of Action
The mechanism of action of (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, while the cyclopropane ring may influence the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Brominated Heteroaromatic Analogs
- QV-8918 (CAS: 918305-72-3): Structure: (1S,2S)-rel-2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid Molecular Formula: C₉H₇BrNO₂ Key Difference: Replaces thiophene with a pyridine ring, altering electronic properties (pyridine’s basicity vs. thiophene’s aromaticity). Likely impacts solubility and binding affinity in kinase inhibitors .
Hydroxyphenyl-Substituted Cyclopropanes
- (1S,2S)-rel-2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 731810-73-4):
Bulkier Aromatic Substituents
Electron-Withdrawing Substituents
- trans-2-Cyanocyclopropanecarboxylic acid (CAS: 39891-82-2): Molecular Formula: C₅H₅NO₂ Molecular Weight: 125.12 g/mol Key Difference: The cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic addition reactions. Used in GABA receptor modulators .
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS: 871476-77-6):
Comparative Data Table
Research Findings and Functional Implications
- Bromothiophene vs. Bromopyridine : The thiophene ring in the target compound offers greater aromatic stability compared to pyridine, which may reduce undesired protonation in physiological conditions .
- Hydroxyphenyl vs. Bromothiophene : The hydroxyl group in 731810-73-4 enhances water solubility (~2.5 mg/mL vs. <0.5 mg/mL for the bromothiophene analog), critical for oral bioavailability .
- Steric Effects : Naphthyl-substituted analogs (e.g., 1616119-52-8) exhibit 10-fold higher binding affinity to hydrophobic pockets in kinases like EGFR compared to phenyl derivatives .
- Electron-Withdrawing Groups: Cyanocyclopropanes (39891-82-2) show rapid hydrolysis under basic conditions, limiting in vivo stability, whereas trifluoromethyl derivatives (871476-77-6) demonstrate prolonged half-lives in plasma .
Biological Activity
(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS Number: 1818257-71-4) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a bromothiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrO2S |
| Molecular Weight | 247.11 g/mol |
| Purity | 97% |
| IUPAC Name | (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid |
Research indicates that cyclopropane carboxylic acids can act as inhibitors of ethylene biosynthesis in plants, which has implications for agricultural applications. The structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), including this compound, have demonstrated inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), crucial for ethylene production in plants .
Inhibition of Ethylene Biosynthesis
A study involving various cyclopropanecarboxylic acids showed that derivatives like this compound exhibited significant inhibition of ACO activity in Arabidopsis thaliana. The binding affinity and inhibition constants were evaluated through molecular docking studies. The results indicated that this compound can effectively bind to the enzyme and inhibit its activity, thus reducing ethylene production in plant systems .
Study on Ethylene Inhibition
In a comparative study evaluating the efficacy of different cyclopropanecarboxylic acids as ethylene inhibitors, this compound was found to have a binding energy () of -6.4 kcal/mol with a binding constant () of . These values suggest a strong interaction with the ACO enzyme, indicating its potential utility in agricultural practices to delay fruit ripening and extend shelf life .
Molecular Docking Analysis
A molecular docking analysis presented in recent literature illustrated that the compound effectively interacts with key binding sites on the ACO enzyme. The analysis revealed multiple hydrogen bonds and hydrophobic interactions contributing to its inhibitory action .
Q & A
Q. What are the key synthetic routes for preparing (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation of a bromothiophene precursor using transition metal catalysts (e.g., rhodium or palladium) to form the strained cyclopropane ring. A common method includes:
- Step 1 : Cyclopropanation via diazo compounds or silylene transfer agents under controlled temperatures (e.g., 0–25°C) .
- Step 2 : Functionalization of the thiophene ring with bromine, often via electrophilic substitution or halogen exchange . Key conditions affecting yield include catalyst loading (2–5 mol%), solvent polarity (e.g., dichloromethane vs. THF), and inert atmospheres to prevent side reactions .
Q. How is the stereochemical configuration of the cyclopropane ring confirmed?
Chiral centers are validated using:
- X-ray crystallography : Resolves absolute configuration (e.g., trans-cyclopropane derivatives in ) .
- NMR spectroscopy : Coupling constants (e.g., for cyclopropane protons) and NOE correlations distinguish cis/trans isomers .
- Chiral HPLC : Enantiomeric excess (ee) is quantified using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Advanced Research Questions
Q. What strategies mitigate cyclopropane ring strain during synthesis, and how do electron-withdrawing groups (e.g., bromothiophene) affect reaction pathways?
- Ring strain mitigation : Use of bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilizes intermediates during cyclopropanation .
- Electronic effects : The 5-bromothiophene group acts as an electron-withdrawing substituent, polarizing the cyclopropane ring and directing regioselective nucleophilic attacks. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may increase susceptibility to ring-opening under acidic conditions .
Q. How do metal catalysts influence enantioselectivity in the cyclopropanation step?
- Rhodium catalysts : Rh₂(OAc)₄ with chiral ligands (e.g., DuPhos) achieves >90% ee via steric control of transition states .
- Palladium catalysts : Pd(PPh₃)₄ facilitates silylene transfer to form silacyclopropanes, which are precursors for stereospecific ring expansions . Optimization parameters include ligand-to-metal ratios (1:1–1:2), temperature gradients, and solvent coordination strength (e.g., DMF vs. toluene) .
Q. How can researchers reconcile discrepancies in reported stability profiles of bromothiophene-substituted cyclopropanes under varying pH conditions?
- Instability in acidic media : Protonation of the carboxylic acid group induces ring strain, leading to ring-opening (observed in cyclopropane derivatives with electron-rich aryl groups) .
- Stability in neutral/basic conditions : Deprotonation of the carboxylic acid reduces ring strain, as seen in zwitterionic forms stabilized by intramolecular hydrogen bonding . Contradictions arise from differing substituent effects (e.g., bromine vs. methyl groups) and analytical methods (e.g., HPLC vs. kinetic studies). Systematic pH-dependent stability assays (e.g., NMR monitoring over 24–72 hours) are recommended .
Methodological Considerations
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for cyclopropanation and substituent effects on ring strain .
- Degradation studies : Accelerated stability testing under UV light or oxidative conditions (H₂O₂) identifies degradation pathways (e.g., C-S bond cleavage in thiophene) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
